molecular formula C11H11FN2O B8349119 1-((3-Fluoro-4-hydroxyphenyl)amino)cyclobutanecarbonitrile

1-((3-Fluoro-4-hydroxyphenyl)amino)cyclobutanecarbonitrile

Cat. No.: B8349119
M. Wt: 206.22 g/mol
InChI Key: CBQRLTXQWRMETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Fluoro-4-hydroxyphenyl)amino)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

1-(3-fluoro-4-hydroxyanilino)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H11FN2O/c12-9-6-8(2-3-10(9)15)14-11(7-13)4-1-5-11/h2-3,6,14-15H,1,4-5H2

InChI Key

CBQRLTXQWRMETM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)NC2=CC(=C(C=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanide (2.5 g, 50.8 mmol) was added to a mixture of 4-amino-2-fluorophenol (4.3 g, 33.9 mmol) and cyclobutanone (3.8 mL, 50.8 mmol) in acetic acid (99%, 30 mL) hooked up to a NaOH scrubber and the resulting mixture was stirred at room temperature for 6 h. The mixture was poured in water and the aqueous layer was extracted with EtOAc (3×). The organics were combined, washed with a saturated solution of sodium bicarbonate (4×), dried over sodium sulfate, and evaporated to dryness. The residue was purified by column chromatography on silica gel eluting with 0 to 50% EtOAc/hexanes to afford 4.8 g of 1-((3-fluoro-4-hydroxyphenyl)amino)cyclobutanecarbonitrile as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 8.98 (s, 1H), 6.80 (t, 1H), 6.36 (dd, 1H), 6.28 (m, 2H), 2.71-2.62 (m, 2H), 2.35-2.25 (m, 2H), 2.12-2.00 (m, 2H).
Quantity
2.5 g
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reactant
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4.3 g
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reactant
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3.8 mL
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reactant
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30 mL
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solvent
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